2-Chloro-6-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4-amine
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Overview
Description
2-Chloro-6-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4-amine is a heterocyclic compound that contains both pyridine and pyrimidine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloro-5-(trifluoromethyl)pyrimidine with an amine under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a variety of amine derivatives, while oxidation can produce corresponding oxides .
Scientific Research Applications
2-Chloro-6-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is employed in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Material Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to diffuse easily into cells and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine
- 2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine
- Pyrazolo[3,4-d]pyrimidine derivatives
Uniqueness
2-Chloro-6-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4-amine is unique due to its specific structural features, including the presence of both pyridine and pyrimidine rings, and the trifluoromethyl group.
Properties
Molecular Formula |
C8H4ClF3N4 |
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Molecular Weight |
248.59 g/mol |
IUPAC Name |
2-chloro-6-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4-amine |
InChI |
InChI=1S/C8H4ClF3N4/c9-7-14-3-1-2-4(8(10,11)12)15-5(3)6(13)16-7/h1-2H,(H2,13,14,16) |
InChI Key |
OYFUABWFSRCBQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1N=C(N=C2N)Cl)C(F)(F)F |
Origin of Product |
United States |
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